molecular formula C5H14BrNO4 B15201563 (2R,3R,4R)-5-aminopentane-1,2,3,4-tetrol;hydrobromide

(2R,3R,4R)-5-aminopentane-1,2,3,4-tetrol;hydrobromide

Cat. No.: B15201563
M. Wt: 232.07 g/mol
InChI Key: NOEGIIIZLKLEAX-DEVUXVJFSA-N
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Description

(2R,3R,4R)-5-aminopentane-1,2,3,4-tetrol;hydrobromide is a chemical compound with a unique structure that includes an amino group and multiple hydroxyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3R,4R)-5-aminopentane-1,2,3,4-tetrol;hydrobromide typically involves the use of specific starting materials and reagents under controlled conditions. One common method involves the reduction of a precursor compound using borane-tetrahydrofuran (THF) to yield the desired product . The reaction conditions often require anhydrous environments and the use of protective groups to ensure the selective formation of the target compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(2R,3R,4R)-5-aminopentane-1,2,3,4-tetrol;hydrobromide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.

    Reduction: The amino group can be reduced to form primary amines.

    Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield aldehydes or ketones, while reduction of the amino group can produce primary amines.

Scientific Research Applications

(2R,3R,4R)-5-aminopentane-1,2,3,4-tetrol;hydrobromide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It can be used in the study of enzyme mechanisms and as a substrate for biochemical assays.

    Medicine: The compound has potential therapeutic applications due to its ability to interact with biological targets.

    Industry: It is used in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of (2R,3R,4R)-5-aminopentane-1,2,3,4-tetrol;hydrobromide involves its interaction with specific molecular targets. The compound can bind to enzymes and alter their activity, leading to changes in biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other amino alcohols and polyols, such as:

Uniqueness

What sets (2R,3R,4R)-5-aminopentane-1,2,3,4-tetrol;hydrobromide apart is its specific stereochemistry and the presence of both amino and multiple hydroxyl groups. This unique combination of functional groups allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications.

Properties

Molecular Formula

C5H14BrNO4

Molecular Weight

232.07 g/mol

IUPAC Name

(2R,3R,4R)-5-aminopentane-1,2,3,4-tetrol;hydrobromide

InChI

InChI=1S/C5H13NO4.BrH/c6-1-3(8)5(10)4(9)2-7;/h3-5,7-10H,1-2,6H2;1H/t3-,4-,5-;/m1./s1

InChI Key

NOEGIIIZLKLEAX-DEVUXVJFSA-N

Isomeric SMILES

C([C@H]([C@H]([C@@H](CO)O)O)O)N.Br

Canonical SMILES

C(C(C(C(CO)O)O)O)N.Br

Origin of Product

United States

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